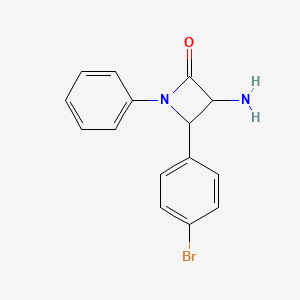
3-Amino-4-(4-bromophenyl)-1-phenylazetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-(4-bromophenyl)-1-phenylazetidin-2-one is a synthetic organic compound that belongs to the azetidinone class This compound is characterized by the presence of an azetidinone ring, which is a four-membered lactam, and it has a bromophenyl and a phenyl group attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(4-bromophenyl)-1-phenylazetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a , which involves the reaction of an imine with a ketene. The imine is usually prepared from an amine and an aldehyde or ketone.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a reaction, which involves the coupling of a bromophenyl boronic acid with the azetidinone ring in the presence of a palladium catalyst.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor of the azetidinone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the azetidinone ring or the bromophenyl group, leading to the formation of corresponding reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Reduced azetidinone and bromophenyl derivatives.
Substitution: Various substituted azetidinone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Amino-4-(4-bromophenyl)-1-phenylazetidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 3-Amino-4-(4-bromophenyl)-1-phenylazetidin-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to modulation of biological pathways. The presence of the amino group allows for hydrogen bonding and electrostatic interactions, while the bromophenyl and phenyl groups contribute to hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-4-chlorophenyl-1-phenylazetidin-2-one: Similar structure but with a chlorine atom instead of bromine.
3-Amino-4-fluorophenyl-1-phenylazetidin-2-one: Similar structure but with a fluorine atom instead of bromine.
3-Amino-4-methylphenyl-1-phenylazetidin-2-one: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 3-Amino-4-(4-bromophenyl)-1-phenylazetidin-2-one imparts unique reactivity and properties compared to its analogs. Bromine is a larger atom and more polarizable, which can influence the compound’s reactivity and interactions with other molecules. This makes it particularly useful in applications where specific electronic and steric properties are required.
Propriétés
Formule moléculaire |
C15H13BrN2O |
|---|---|
Poids moléculaire |
317.18 g/mol |
Nom IUPAC |
3-amino-4-(4-bromophenyl)-1-phenylazetidin-2-one |
InChI |
InChI=1S/C15H13BrN2O/c16-11-8-6-10(7-9-11)14-13(17)15(19)18(14)12-4-2-1-3-5-12/h1-9,13-14H,17H2 |
Clé InChI |
HEIHGSLMAMKPIP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide;hydrate](/img/structure/B14794805.png)

![[(1R,2R)-2-acetyloxy-1-(7-methoxy-2-oxochromen-8-yl)-3-methylbut-3-enyl] acetate](/img/structure/B14794816.png)
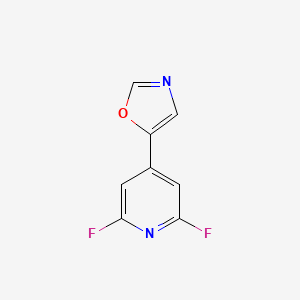
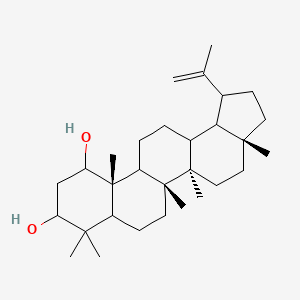
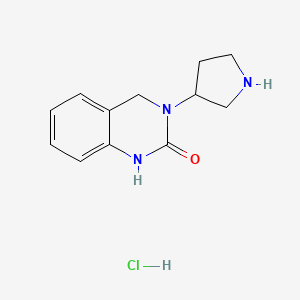
![6-Chloro-4-[(naphthalen-2-yl)oxy]-5-nitropyridine-3-carbonitrile](/img/structure/B14794841.png)
![1-O-[(3beta)-3,19,23-Trihydroxy-28-oxours-12-en-28-yl]-beta-D-glucopyra nose](/img/structure/B14794844.png)
![(2S)-1-[(E)-octadec-9-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B14794858.png)
![4-bromo-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride](/img/structure/B14794864.png)
![2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14794871.png)
![2-[(4-chloro-2-nitrophenyl)diazenyl]-3-oxo-N-(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)butanamide](/img/structure/B14794888.png)
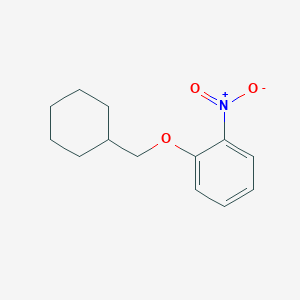
![Benzenesulfonic acid, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis[azo(2-acetyl-1-oxo-2,1-ethanediyl)imino]]bis-(potassium salt)](/img/structure/B14794904.png)
